methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate
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Overview
Description
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate: is an organic compound with the molecular formula C16H13Cl2NO4 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a dichlorophenoxyacetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of 2-aminobenzoic acid: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Hydrolysis: 2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid.
Reduction: this compound with an amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate can be compared with other similar compounds such as:
Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
This compound derivatives: Various derivatives with different substituents on the phenoxy or benzoate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group is particularly notable for its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13Cl2NO4 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-16(21)11-4-2-3-5-13(11)19-15(20)9-23-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
RMRKNLVWWHUNLS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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